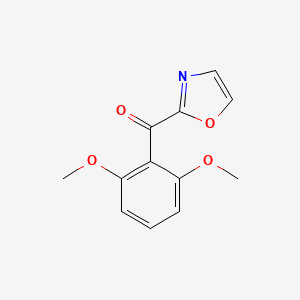

2-(2,6-Dimethoxybenzoyl)oxazole

描述

Significance of Oxazole (B20620) Heterocycles in Synthetic Organic Chemistry

Oxazole derivatives are a cornerstone of modern synthetic organic chemistry due to their prevalence in a wide array of biologically active natural products and synthetic molecules. e-bookshelf.denih.gov The oxazole nucleus, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is considered a "privileged" scaffold in medicinal chemistry. researchgate.net This is attributed to its ability to engage in various non-covalent interactions with enzymes and receptors in biological systems. e-bookshelf.de

The utility of oxazoles extends beyond their biological activity; they are also highly versatile synthetic intermediates. pharmaguideline.com The oxazole ring can serve as a masked carboxyl group, which is valuable in the total synthesis of complex natural products. nih.gov Furthermore, the predictable and regioselective metallation chemistry of oxazoles, often at the C2 position, allows for their functionalization and subsequent use in transition metal-catalyzed cross-coupling reactions to construct more complex molecular architectures. pharmaguideline.com Oxazoles also participate in cycloaddition reactions, such as Diels-Alder reactions where they can act as dienes, providing pathways to other heterocyclic systems like pyridines. researchgate.net The development of numerous synthetic strategies, from classical methods like the Robinson-Gabriel synthesis to modern metal-catalyzed and one-pot procedures, has made a vast array of substituted oxazoles accessible for research. pharmaguideline.comnih.gov

Overview of Acyl Oxazole Subclasses and Their Research Prominence

Acyl oxazoles, characterized by a carbonyl group attached to the oxazole ring, represent an important subclass with significant research interest. The position of the acyl group on the oxazole ring dictates the subclass and its chemical reactivity.

2-Acyl Oxazoles: This subclass is particularly significant. The carbonyl group at the 2-position influences the electronic properties of the ring and provides a handle for further synthetic transformations. For instance, α-keto oxazoles, where the acyl group is part of an α-keto functionality, have been extensively studied as potent and selective inhibitors of enzymes such as fatty acid amide hydrolase (FAAH). The oxazole core in these inhibitors acts as a key recognition element for the enzyme's active site.

4-Acyl and 5-Acyl Oxazoles: These subclasses are also of interest, with their own unique reactivity patterns. For example, the Cornforth rearrangement is a characteristic thermal rearrangement reaction of 4-acyloxazoles. The reactivity of these positions to electrophilic and nucleophilic attack differs from the 2-position, offering alternative strategies for the synthesis of diverse oxazole derivatives.

The research prominence of acyl oxazoles is driven by their utility in constructing complex molecules and their potential as bioactive agents. They serve as key intermediates in the synthesis of peptides, alkaloids, and other natural products. The development of tandem reactions involving acyl oxazoles has further expanded their synthetic utility.

Structural Context of 2-(2,6-Dimethoxybenzoyl)oxazole within the Oxazole Family

The compound this compound belongs to the 2-acyl oxazole subclass. Its structure is defined by an oxazole ring substituted at the 2-position with a 2,6-dimethoxybenzoyl group. While specific research data for this exact compound, such as its synthesis or detailed physicochemical properties, are not widely available in the public domain, its structural features place it within a well-studied family of compounds.

The key structural components are:

The Oxazole Ring: A five-membered aromatic heterocycle that provides a stable core.

The 2-Acyl Linkage: The ketone linker between the oxazole and the benzoyl moiety is a critical feature. The C2 position of the oxazole ring is the most electron-deficient and is susceptible to nucleophilic attack, which can sometimes lead to ring-opening. beilstein-journals.org The acyl group at this position further influences the ring's electronic distribution.

Based on its structure, this compound can be considered a sophisticated building block in synthetic chemistry, with potential applications in areas where the properties of 2-acyl oxazoles are desirable.

Theoretical Frameworks for Understanding Oxazole Aromaticity and Hybrid Heteroaromaticity

The chemical behavior of oxazole and its derivatives is deeply rooted in its electronic structure and aromaticity. Oxazole is an aromatic compound, fulfilling Hückel's rule with a sextet of π-electrons. However, its aromaticity is considered to be modest compared to other heterocycles like thiazole (B1198619) or imidazole. pharmaguideline.com This reduced aromaticity is due to the high electronegativity of the oxygen atom, which leads to a less effective delocalization of the π-electrons within the ring.

Theoretical frameworks used to understand oxazole's electronic nature include:

Molecular Orbital (MO) Theory and Computational Studies: Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, have been employed to investigate the electronic structure of oxazole. researchgate.net These studies provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the nature of its electronic transitions. researchgate.net Computational models help to rationalize the reactivity of the different positions on the oxazole ring, confirming that the C2 position is the most electron-deficient and thus the primary site for nucleophilic attack, while electrophilic substitution preferentially occurs at the C5 position. pharmaguideline.combeilstein-journals.org

Resonance Theory: Resonance structures can be drawn to illustrate the delocalization of electrons in the oxazole ring. The contributing resonance forms help to explain the partial positive charge on the nitrogen and the distribution of electron density across the ring.

Hybrid Heteroaromaticity: The concept of "hybrid heteroaromaticity" can be used to describe the nuanced aromatic character of oxazoles. This term reflects that while the oxazole ring is aromatic, it also exhibits some characteristics of a conjugated diene, particularly in its participation in Diels-Alder reactions. researchgate.net The heteroatoms (nitrogen and oxygen) impart a unique blend of properties that are a hybrid of other aromatic systems like pyridine (B92270) (due to the pyridine-type nitrogen) and furan (B31954) (due to the furan-type oxygen). This hybrid nature results in a unique reactivity profile, distinguishing oxazoles from other five-membered aromatic heterocycles.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,6-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-8-4-3-5-9(16-2)10(8)11(14)12-13-6-7-17-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWXFKOIRDUKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642118 | |

| Record name | (2,6-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-36-6 | |

| Record name | (2,6-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 2,6 Dimethoxybenzoyl Oxazole and Acyl Oxazoles

Nucleophilic Reactivity and Ring Transformations

The presence of an acyl group at the C2 position of the oxazole (B20620) ring renders this position highly electrophilic and susceptible to nucleophilic attack. pharmaguideline.comcutm.ac.in This reactivity is a cornerstone of the synthetic utility of these compounds, often leading to ring transformations rather than simple substitution. pharmaguideline.com

Nucleophilic Substitution Reactions on the Oxazole Ring

Direct nucleophilic substitution on the oxazole ring is a rare event. tandfonline.com Generally, oxazoles are resistant to nucleophilic substitution unless a suitable leaving group is present at an activated position. pharmaguideline.comnumberanalytics.com For 2-acyl oxazoles, the most electron-deficient C2 position is the primary site for nucleophilic attack. pharmaguideline.com However, this attack typically initiates a sequence of reactions that results in the cleavage of the oxazole ring rather than a straightforward substitution. pharmaguideline.com

The substitution of halogens on the oxazole ring is most feasible at the C2 position, followed by C4 and C5. tandfonline.com For instance, 2-chlorooxazole (B1317313) can react with nucleophiles like methoxide. numberanalytics.com In the case of 2-(2,6-dimethoxybenzoyl)oxazole, while a direct substitution is not the primary reaction pathway, the initial nucleophilic addition at C2 is the critical first step in its subsequent transformations.

Ring-Opening and Recyclization Mechanisms

The reaction of 2-acyloxazoles with various nucleophiles often proceeds through a ring-opening and recyclization mechanism. Nucleophilic attack at the C2 position leads to the formation of a tetrahedral intermediate. This intermediate can then undergo cleavage of the C2-O1 bond of the oxazole ring, resulting in an open-chain species. pharmaguideline.comwikipedia.org This ring-opened intermediate, often an enolate-isonitrile or a related structure, is a versatile precursor that can be trapped or can undergo recyclization to form new heterocyclic systems. wikipedia.orgclockss.org

Deprotonation at the C2 position, when possible, can also lead to ring-opening, forming an equilibrium with an enolate-isonitrile. wikipedia.org The stability and subsequent reaction pathway of the ring-opened intermediate are influenced by the nature of the nucleophile, the substituents on the oxazole ring, and the reaction conditions.

Conversion to Other Heterocyclic Systems (e.g., pyrroles, pyrimidines, imidazoles)

The ability of 2-acyloxazoles to undergo ring-opening and subsequent recyclization makes them valuable synthons for a variety of other heterocyclic compounds. tandfonline.com

Pyrroles: The conversion of oxazoles to pyrroles has been documented, often involving reactions that proceed through ring-opening followed by a new cyclization event. tandfonline.comnih.gov

Pyrimidines: Oxazoles can be transformed into pyrimidines. For example, oxazolo[3,2-a]pyrimidin-9-ones can be synthesized through the cyclocondensation of 2-amino-2-oxazolines with β-ketoesters. researchgate.net This highlights a pathway where the oxazole moiety is a building block for a fused pyrimidine (B1678525) system. The synthesis of 2-aryl oxazolo-pyrimidines has also been explored for their potential as adenosine (B11128) kinase inhibitors. researchgate.net

Imidazoles: The transformation of oxazoles into imidazoles can be achieved by reaction with ammonia (B1221849) or formamide (B127407), which act as nucleophiles to initiate ring cleavage, followed by recyclization incorporating the nitrogen from the reagent. pharmaguideline.com There are numerous synthetic routes to imidazoles, some of which may proceed through intermediates conceptually similar to the ring-opened forms of activated oxazoles. organic-chemistry.orgrsc.orgbaranlab.org For instance, the reaction of α-haloketones with amides is a known route to oxazoles, and variations of this chemistry can lead to imidazoles. cutm.ac.in

Electrophilic Reactivity and Functionalization

Electrophilic substitution on the oxazole ring is generally difficult due to its electron-deficient nature. pharmaguideline.comslideshare.net However, the presence of electron-donating substituents can activate the ring towards electrophilic attack. pharmaguideline.comnumberanalytics.com The reactivity order for electrophilic substitution is typically C4 > C5 > C2. pharmaguideline.com For this compound, the electron-withdrawing nature of the acyl group further deactivates the ring, making electrophilic functionalization challenging without prior modification. Functionalization often requires conversion to a more reactive intermediate. The synthesis of functionalized ethynyl (B1212043) oxazoles, for example, starts from halooxazoles, indicating that direct electrophilic substitution is not a favored route.

Cycloaddition Reactions

The oxazole ring can participate in cycloaddition reactions, acting as a diene or a dipolarophile, which is a key aspect of its reactivity. pharmaguideline.comnumberanalytics.com This reactivity is influenced by the substituents on the ring.

[2+2], [3+2], and [4+2] Cycloadditions

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between oxazoles and other unsaturated systems, like alkenes or quinones, can lead to the formation of cyclobutane (B1203170) derivatives or oxetanes (Paternò–Büchi reaction). acs.orgnih.govaklectures.com The substitution pattern on the oxazole ring can significantly influence the reaction pathway, with substituents at C2 favoring [2+2] cycloaddition over other modes. acs.org

[3+2] Cycloadditions: Oxazoles can be synthesized via [3+2] cycloaddition reactions. For example, a photoinduced reaction between carbenes and nitriles provides a versatile route to substituted oxazoles. thieme-connect.comnih.gov Another method involves the electrochemical deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. rsc.orgrsc.org These reactions highlight the formation of the oxazole ring itself through cycloaddition, a process that can be mechanistically intricate, sometimes involving photoredox catalysis to generate reactive intermediates. acs.org

[4+2] Cycloadditions (Diels-Alder Reactions): The oxazole ring can function as an azadiene in Diels-Alder reactions, particularly when activated with electron-withdrawing groups or when reacting with electron-rich dienophiles. wikipedia.orgclockss.org These [4+2] cycloadditions are a well-established method for synthesizing pyridine (B92270) derivatives. wikipedia.org The initial cycloadduct contains an oxygen bridge, which can be eliminated to afford the aromatic pyridine ring. wikipedia.org Intramolecular Diels-Alder reactions of oxazoles (IMDAO) have proven to be a powerful strategy in the total synthesis of various natural products. thieme-connect.com The substitution pattern on the oxazole can also direct the course of photoinduced cycloadditions with quinones, sometimes favoring [4+2] pathways alongside [4+4] and [2+2] additions. acs.org

Reactivity with Dienophiles (Alkenes, Alkynes, Benzynes)

The oxazole ring can function as a diene in Diels-Alder reactions, particularly when activated by electron-donating groups. This reactivity allows for the synthesis of pyridines and other complex heterocyclic systems. The reaction proceeds via a [4+2] cycloaddition, where the oxazole provides the four-pi electron system and the dienophile provides the two-pi electron system. The initial cycloadduct is often unstable and undergoes further transformation, typically through the loss of a small molecule like water or an alcohol, to yield an aromatic pyridine derivative. wikipedia.orgcutm.ac.inresearchgate.net

The reactivity of the oxazole in these cycloaddition reactions is influenced by the nature of the dienophile. Electron-deficient alkenes and alkynes are common dienophiles used in these reactions. The presence of electron-withdrawing groups on the dienophile enhances its reactivity towards the electron-rich oxazole diene. Lewis acid catalysis can also be employed to promote the reaction by activating the dienophile. scilit.comnih.gov

Benzynes, highly reactive intermediates, also participate in [4+2] cycloaddition reactions with oxazoles. These reactions provide a powerful method for the construction of condensed polycyclic aromatic compounds. nih.govnih.gov The generation of benzynes can be achieved through various methods, including the thermal decomposition of triynes (hexadehydro-Diels-Alder reaction) or the reaction of o-(trimethylsilyl)aryl triflates with a fluoride (B91410) source. nih.govnih.gov The intramolecular version of the Diels-Alder reaction between an oxazole and a tethered dienophile has proven to be a high-yielding and efficient method for constructing complex polycyclic systems. ucla.edu

Table 1: Examples of Diels-Alder Reactions with Oxazoles

| Oxazole Reactant | Dienophile | Product Type | Reference |

| 5-Alkoxyoxazoles | Various dienophiles | Polysubstituted 3-hydroxypyridines | researchgate.net |

| Aryl oxazoles | Activated alkenes | Benzo[h]-1,6-naphthyridine systems | ucla.edu |

| Oxazole | Ethylene | Pyridine derivative | scilit.com |

| Oxazoles | Acetylenes | Furans | researchgate.net |

| Oxazoles | Olefins | Substituted pyridines | researchgate.net |

| Oxazole | Benzyne | Condensed polycyclic aromatic compounds | nih.govnih.gov |

Metallation Chemistry and Organometallic Intermediates

The deprotonation of oxazoles with strong bases, such as organolithium reagents, is a key method for their functionalization. The most acidic proton on the oxazole ring is typically at the C2 position, making it the primary site of metallation. wikipedia.org This regioselectivity is attributed to the inductive effect of the adjacent oxygen and nitrogen atoms, which stabilizes the resulting carbanion.

However, the presence of other substituents on the oxazole ring can influence the site of lithiation. For instance, in 2-methyloxazoles, lithiation can occur competitively at the C5 position and the 2-methyl group. acs.org The choice of base and reaction conditions can be used to control the regioselectivity of the deprotonation. For example, using n-butyllithium can lead to kinetic control, favoring lithiation at the C5 position, while amide bases can lead to thermodynamic control, favoring the more stable 2-(lithiomethyl)oxazole. acs.org In the case of dimethyl-substituted oxazole carboxylic acids, deprotonation occurs regioselectively at the 2-methyl group. rsc.org

2-Lithiooxazoles are generally stable at low temperatures, but they can exist in equilibrium with a ring-opened enolate-isonitrile species. wikipedia.org This equilibrium can be influenced by the solvent and the presence of other reagents. The stability of these lithiated intermediates is crucial for their synthetic utility.

These organometallic intermediates are highly reactive towards a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the C2 position of the oxazole ring. Common electrophilic trapping agents include aldehydes, ketones, alkyl halides, and silyl (B83357) halides. wikipedia.orgacs.org The reaction of 2-lithiooxazoles with electrophiles provides a versatile method for the synthesis of 2-substituted oxazoles, which are important building blocks in organic synthesis and medicinal chemistry.

Table 2: Regioselective Lithiation of Substituted Oxazoles

| Oxazole Substrate | Base | Site of Lithiation | Reference |

| 2-Methyloxazole | n-Butyllithium (kinetic) | C5 | acs.org |

| 2-Methyloxazole | Lithium amides (thermodynamic) | 2-Methyl group | acs.org |

| 2,4-Dimethylthiazole-5-carboxylic acid | BuLi or LDA | 2-Methyl group | rsc.org |

| 2,4-Dimethyloxazole-5-carboxylic acid | BuLi or LDA | 2-Methyl group | rsc.org |

Oxidation and Reduction Pathways of the Oxazole Core and Benzoyl Moiety

The nitrogen atom in the oxazole ring can be oxidized to form an oxazole N-oxide. This transformation can be achieved through the condensation of aromatic aldehydes with α-ketoximes. google.comgoogle.com The resulting N-oxides are often unstable and are typically used in situ for subsequent reactions. For instance, they can react with activated acid derivatives to yield functionalized oxazoles. google.comgoogle.com

Another approach to the oxidation of the oxazole core involves reaction with singlet oxygen. researchgate.netresearchgate.net This reaction proceeds via a [4+2] cycloaddition to form an unstable endoperoxide intermediate, which can then rearrange or decompose. The reactivity of the oxazole towards singlet oxygen is influenced by the substituents on the ring. researchgate.net

The carbonyl group of the benzoyl moiety in this compound can be selectively reduced to the corresponding alcohol. This transformation is a fundamental reaction in organic synthesis and can be accomplished using a variety of reducing agents. researchgate.netliverpool.ac.uk Common reagents for the reduction of ketones to secondary alcohols include sodium borohydride (B1222165) and lithium aluminum hydride. The choice of reducing agent and reaction conditions can be tailored to achieve the desired selectivity and yield. researchgate.net

The resulting alcohol can serve as a versatile intermediate for the synthesis of other derivatives. For example, it can be further functionalized through esterification or etherification reactions. The reduction of the carbonyl group provides access to a new set of compounds with potentially different biological activities and chemical properties.

Ring Cleavage upon Strong Reduction

The chemical behavior of this compound and related acyl oxazoles under strong reduction conditions is a subject of significant interest, primarily focusing on the potential for ring cleavage of the oxazole moiety. The presence of a powerful reducing agent introduces the possibility of altering the stable aromatic heterocycle, alongside the expected reduction of the exocyclic carbonyl group.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are well-documented for their ability to reduce a wide variety of functional groups, including esters, carboxylic acids, and amides, typically to the corresponding alcohols or amines. saskoer.cabyjus.commasterorganicchemistry.com The reaction of 2-acyl oxazoles with such reagents presents a scenario of competitive reactivity between the exocyclic carbonyl group and the endocyclic C=N bond of the oxazole ring.

While the oxazole ring is an aromatic and generally stable heterocycle, its integrity can be compromised under certain harsh reaction conditions. youtube.com For instance, some heterocyclic systems, like fused pyrimidin-4(3H)-ones, have been shown to undergo reductive ring cleavage upon treatment with lithium aluminum hydride. acs.orgrsc.org This precedent suggests that the possibility of oxazole ring opening under strong reduction cannot be entirely dismissed.

In the case of this compound, the primary site of attack for a strong hydride reagent like LiAlH₄ is anticipated to be the exocyclic carbonyl group. This is due to the well-established reactivity of LiAlH₄ with ketones and esters. libretexts.orgyoutube.com The expected product from the reduction of the carbonyl group would be the corresponding primary alcohol, (2,6-dimethoxyphenyl)(oxazol-2-yl)methanol.

The mechanism for the reduction of the exocyclic carbonyl would follow the standard pathway for ester reduction. A hydride ion from LiAlH₄ would perform a nucleophilic attack on the carbonyl carbon. This is followed by the elimination of the oxazole ring as a leaving group, which would then be protonated upon workup. Subsequently, the intermediate aldehyde would be further reduced by another equivalent of hydride to yield the primary alcohol. saskoer.cayoutube.com

However, the potential for ring cleavage of the oxazole moiety itself exists, particularly under forcing conditions such as elevated temperatures or a large excess of the reducing agent. The reduction of the C=N bond within the oxazole ring could lead to an unstable intermediate that subsequently undergoes fragmentation.

To provide a comprehensive understanding, the following table summarizes the expected products and the potential for ring cleavage based on the general reactivity of acyl oxazoles with strong reducing agents.

| Reactant | Reducing Agent | Expected Major Product | Potential for Ring Cleavage |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (2,6-Dimethoxyphenyl)(oxazol-2-yl)methanol | Possible under forcing conditions |

| General 2-Acyl Oxazole | Strong Hydride Reagent (e.g., LiAlH₄) | Corresponding Primary Alcohol | Dependent on reaction conditions and substrate |

Detailed mechanistic studies on the reduction of this compound are limited in publicly available literature. However, based on the known principles of organic chemistry, the chemoselectivity of the reduction would favor the transformation of the benzoyl group. The steric hindrance provided by the two methoxy (B1213986) groups in the ortho positions of the benzoyl ring might influence the rate of reduction but is unlikely to completely prevent it.

Further research, including detailed experimental analysis and computational studies, would be necessary to definitively elucidate the reaction pathway and quantify the extent of any potential ring cleavage of this compound under strong reduction.

Derivatives and Structural Analogues of 2 2,6 Dimethoxybenzoyl Oxazole

Design Principles for Modifying Oxazole (B20620) Scaffolds

The oxazole ring is a versatile five-membered heterocycle containing oxygen and nitrogen atoms. researchgate.net Its modification is guided by several key principles aimed at fine-tuning the molecule's properties. The oxazole scaffold is considered a valuable component in drug design due to its ability to engage with various enzymes and receptors through non-covalent interactions. researchgate.netnih.gov

Key design considerations include:

Bioisosteric Replacement : Functional groups on the oxazole scaffold can be replaced with other groups that have similar physical or chemical properties (bioisosteres). This can lead to retained or enhanced activity. For example, an oxazoline (B21484) ring might be replaced with an oxadiazole ring, another heterocycle that has proven valuable in medicinal chemistry. researchgate.net

Solid-Phase Synthesis : Combinatorial chemistry techniques, including solid-phase synthesis, allow for the rapid diversification of oxazole scaffolds. For instance, a 5-(hydroxymethyl)oxazole scaffold can be linked to a solid support and then derivatized to create a library of aryl ethers, thioethers, sulfones, and amides, demonstrating the scaffold's adaptability. nih.gov

Synthesis and Characterization of Substituted Acyl Oxazoles

The synthesis of oxazoles, including acyl-substituted variants, can be achieved through various established chemical reactions. These methods allow for the controlled construction of the heterocyclic core and the introduction of desired functional groups.

Common synthetic routes include:

Condensation Reactions : One classic method involves the condensation of aromatic aldehydes with hydroxyimino-β-diketones in the presence of dry hydrogen chloride. rsc.org

Cyclization of Precursors : N-acyl-α-amino acids can undergo intramolecular cyclodehydration to form oxazol-5(4H)-ones, which are key intermediates. mdpi.com Similarly, β-acylamino ketones can be cyclized to produce oxazoles, with the choice of base selectively yielding either oxazolines or fully aromatic oxazoles. organic-chemistry.org

Modern Catalytic Methods : More recent methods utilize catalysts to facilitate oxazole formation under mild conditions. Iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes is one such efficient approach. organic-chemistry.org Another innovative method uses a CO2/photoredox co-catalyzed tandem oxidative cyclization of α-bromo ketones and amines. organic-chemistry.org

Once synthesized, the characterization of these new compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose. mdpi.comimpactfactor.org

Table 1: Common Characterization Techniques for Substituted Oxazoles

| Technique | Purpose | Typical Observations |

|---|---|---|

| Infrared (IR) Spectroscopy | Identifies functional groups. | Shows characteristic bands for C=N, C-O-C, and other groups within the molecule. impactfactor.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the carbon-hydrogen framework. | ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity and structure. mdpi.comimpactfactor.org |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio. | Confirms the molecular weight of the synthesized compound. mdpi.com |

| Elemental Analysis | Determines the elemental composition. | Confirms the empirical formula of the new molecule. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity. | Used to check the purity of the final compound. mdpi.com |

Exploration of Dimethoxy Substitution Patterns (e.g., 3,4- and 3,5-Dimethoxybenzoyl Analogues)

The position of the two methoxy (B1213986) groups on the benzoyl ring of 2-(benzoyl)oxazole derivatives significantly influences the molecule's electronic and steric properties. While the parent compound features a 2,6-dimethoxy pattern, exploring analogues with 3,4- and 3,5-dimethoxy substitutions is a key strategy in structure-activity relationship studies. The synthesis of these analogues typically involves condensing the appropriately substituted aromatic aldehyde with a suitable precursor. rsc.org The choice of a 3,4-dimethoxy or 3,5-dimethoxybenzoyl chloride or aldehyde in a standard oxazole synthesis would yield the corresponding analogue.

Development of Oxazole-Based Conjugates and Hybrid Molecules

Molecular hybridization involves conjugating the oxazole scaffold with other bioactive chemical moieties to create hybrid molecules. acs.org This strategy aims to combine the properties of both parent molecules, potentially leading to enhanced efficacy or novel activities. acs.org

Examples of this approach include:

Linking to other Heterocycles : Oxazole derivatives have been linked to other heterocyclic systems like pyrazole, thiazole (B1198619), or pyridine (B92270). mdpi.comacs.orgnih.gov For instance, pyrazole-linked oxazole-5-one moieties have been synthesized and evaluated for their properties. nih.gov

Formation of Oligomers : The van Leusen reaction, which uses TosMIC (tosylmethyl isocyanide), is a powerful tool for creating oxazole rings and has been used to construct 'head-to-tail'-connected pyridyl-oxazole ligands for use as oligomers. nih.gov

Conjugation with Natural Products : The oxazole core can be incorporated into scaffolds derived from natural products, such as amino acids, to create novel derivatives. mdpi.com

This development of conjugates expands the chemical space accessible from the oxazole core, providing a rich field for discovering molecules with tailored properties. mdpi.comacs.org

Structure-Activity Relationship (SAR) Studies in Oxazole Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological or chemical activity. tandfonline.comyoutube.com For oxazole derivatives, SAR studies help to identify which parts of the molecule are essential for its function and how modifications affect its properties. researchgate.netnih.gov

Investigating the influence of structure on chemical properties involves a systematic approach of synthesis and testing. A library of related compounds is created by making specific modifications to a lead molecule. youtube.comnih.gov

Key methodologies include:

Systematic Structural Modification : This involves altering specific parts of the molecule, such as changing substituent groups, modifying the core scaffold, or altering stereochemistry, and observing the effect on activity. youtube.comnih.gov

Combinatorial Chemistry : Techniques like solid-phase synthesis are used to rapidly generate a large library of diverse but related oxazole derivatives for screening. nih.gov This allows for a broad exploration of the chemical space around the scaffold. nih.gov

Computational Modeling : In silico docking and other computational methods can predict how different derivatives might interact with a target protein or receptor, helping to guide the synthesis of the most promising compounds. nih.govnih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. tandfonline.com SAR studies aim to identify these key pharmacophoric elements. tandfonline.comresearchgate.net

For oxazole-based compounds, the pharmacophore often includes:

The Heterocyclic Ring System : The oxazole ring itself is often a crucial part of the pharmacophore, acting as a scaffold to hold other functional groups in the correct spatial orientation. tandfonline.com Its nitrogen and oxygen atoms can participate in hydrogen bonding.

Substituent Groups and Their Positions : The nature and position of substituents on the oxazole and any attached rings (like the benzoyl ring) are critical. derpharmachemica.comtandfonline.com For example, a hydrogen bond donor at a specific position on an attached phenyl ring was found to be beneficial for the activity of a series of oxadiazole antibiotics. nih.gov

Aromatic and Lipophilic Moieties : Aromatic rings, such as the benzoyl group, often provide key interactions (e.g., pi-stacking) with biological targets, while lipophilic groups can influence membrane permeability and binding. nih.gov

Through these systematic studies, a detailed understanding of the SAR for the oxazole class of molecules can be built, guiding the future design of analogues with optimized properties. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-(2,6-Dimethoxybenzoyl)oxazole |

| 3,4-Dimethoxybenzoyl analogue |

| 3,5-Dimethoxybenzoyl analogue |

| 5-(hydroxymethyl)oxazole |

| Oxazol-5(4H)-one |

Advanced Characterization and Analytical Methodologies for Oxazole Compounds

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are fundamental in mapping the connectivity and chemical environment of atoms within a molecule. By analyzing the interaction of the compound with electromagnetic radiation, detailed structural features of 2-(2,6-dimethoxybenzoyl)oxazole can be elucidated.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the oxazole (B20620) and dimethoxybenzoyl rings would appear in the downfield region, typically between δ 6.5 and 8.5 ppm. The methoxy (B1213986) group protons would exhibit a sharp singlet further upfield.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the benzoyl group is typically observed in the highly deshielded region of the spectrum, often above δ 160 ppm. The aromatic and oxazole ring carbons would produce a series of signals in the δ 110-160 ppm range, while the methoxy carbons would appear as a distinct signal in the upfield region, generally between δ 50-60 ppm.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Oxazole-H | ~7.0 - 8.0 | ~120 - 155 |

| Benzoyl-H | ~6.5 - 7.5 | ~105 - 160 |

| Methoxy (OCH₃) | ~3.8 - 4.0 | ~55 - 60 |

| Carbonyl (C=O) | - | >160 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display characteristic absorption bands. A strong absorption band around 1650-1700 cm⁻¹ would indicate the presence of the carbonyl (C=O) group of the ketone. The C-O stretching vibrations of the dimethoxy groups would likely appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic and oxazole rings would be found in the 1600-1400 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1650 - 1700 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Oxazole C=N | Stretch | ~1500 - 1650 |

| Ether (C-O) | Stretch | 1000 - 1250 |

| Aromatic C-H | Stretch | >3000 |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. clockss.org This information is critical for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. clockss.org For this compound, with a molecular formula of C₁₂H₁₁NO₄, the expected molecular weight is approximately 233.22 g/mol . nih.gov In an ESI-MS experiment, the compound would likely be observed as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 234. The fragmentation pattern in the mass spectrum can reveal the loss of specific groups, such as the methoxy groups or the oxazole ring, providing further confirmation of the structure. clockss.org

Chromatographic Separation and Purity Analysis (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. koreascience.krnih.gov The retention time of the compound would be a key parameter for its identification and quantification. The purity of the sample can be determined by the presence of a single, sharp peak in the chromatogram. koreascience.kr

Thin-Layer Chromatography (TLC): TLC is a simpler, yet effective, chromatographic method for monitoring reaction progress and assessing sample purity. nih.govmdpi.com A suitable solvent system would be developed to achieve good separation of the target compound from any impurities. The purity is indicated by the presence of a single spot on the TLC plate after visualization under UV light or with a staining agent. nih.govnih.gov

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For this compound (C₁₂H₁₁NO₄), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these calculated percentages, providing strong evidence for the assigned molecular formula.

Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₁NO₄)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 12 | 144.12 | 61.80% |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 4.77% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.01% |

| Oxygen (O) | 16.00 | 4 | 64.00 | 27.43% |

| Total | 233.24 | 100.00% |

Computational and Theoretical Studies in 2 2,6 Dimethoxybenzoyl Oxazole Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the electronic properties of organic molecules. nih.govepstem.net DFT methods are valued for their balance of accuracy and computational cost, making them suitable for studying medium-sized molecules like 2-(2,6-dimethoxybenzoyl)oxazole. These calculations can determine optimized molecular geometry, electronic structure, and other critical physicochemical properties. researchgate.net

A theoretical study of this compound would begin with the optimization of its ground-state geometry using a DFT method, such as B3LYP, paired with a suitable basis set (e.g., 6-311G(d,p)). epstem.net This process identifies the most stable three-dimensional arrangement of the atoms.

Aromaticity: The oxazole (B20620) ring is classified as an aromatic compound, though it is less aromatic than analogues such as thiazole (B1198619) or imidazole. wikipedia.org Its aromaticity arises from a cyclic, planar array of p-orbitals containing six π-electrons (four from the two double bonds and two from the oxygen atom's lone pair). DFT calculations can quantify the aromaticity of both the oxazole and the dimethoxybenzoyl rings using various indices.

| Computational Method | Predicted Output for Aromaticity Analysis |

| Nucleus-Independent Chemical Shift (NICS) | Calculation of magnetic shielding at the ring's center. A negative value indicates diatropic ring current, a hallmark of aromaticity. uu.nl |

| Harmonic Oscillator Model of Aromaticity (HOMA) | Geometric parameter based on the degree of bond length alternation. A value closer to 1 indicates higher aromaticity. |

| p-Current Density Maps | Visualization of the flow of π-electrons under a magnetic field, directly showing the diatropic currents that sustain aromaticity. uu.nl |

These analyses would likely confirm a strong aromatic character for the benzene (B151609) ring and a weaker, but significant, aromaticity for the oxazole moiety, which could be modulated by the electronic interplay between the two ring systems through the carbonyl linker.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms, regioselectivity, and reaction kinetics. core.ac.uk For this compound, this could be applied to understand its synthesis or subsequent functionalization.

Reaction Pathways: Oxazoles can undergo various reactions, including electrophilic substitution (typically at the C4 or C5 positions), nucleophilic attack, and cycloaddition reactions. pharmaguideline.comresearchgate.net A computational study could model the approach of an electrophile to the molecule and calculate the activation energies for substitution at different positions. The results would reveal the most likely site of reaction, governed by the electron density distribution, which is heavily influenced by the substituents.

Transition States: By calculating the energy profile along a reaction coordinate, researchers can identify the structure and energy of the transition state—the highest energy point on the pathway from reactants to products. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For example, in a hypothetical hydrolysis of the benzoyl-oxazole bond, DFT could model the approach of a water molecule, the formation of a tetrahedral intermediate, and the final cleavage, identifying the rate-limiting step.

| Analysis Type | Objective | Key Parameters Calculated |

| Potential Energy Surface Scan | To map the energy changes as reactants approach and transform into products. | Energy (kcal/mol) vs. Reaction Coordinate |

| Transition State Optimization | To find the exact geometry and energy of the reaction's highest energy barrier. | Transition State Geometry, Activation Energy (Ea) |

| Intrinsic Reaction Coordinate (IRC) Analysis | To confirm that a located transition state correctly connects the reactants and products. | Reaction Pathway from Transition State |

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules, such as their conformational flexibility and interactions with other molecules.

Conformational analysis of this compound is critical for understanding its three-dimensional shape and flexibility. The primary source of flexibility is the rotation around the single bond connecting the benzoyl carbonyl carbon to the C2 position of the oxazole ring.

A detailed conformational analysis would involve systematically rotating this bond and calculating the corresponding energy to generate a rotational energy profile. This would likely reveal that due to significant steric hindrance from the two bulky methoxy (B1213986) groups at the ortho positions (2 and 6) of the phenyl ring, a planar conformation is highly disfavored. The molecule is expected to adopt a twisted conformation where the planes of the oxazole and benzoyl rings are at a significant dihedral angle to each other to minimize steric clash. Molecular mechanics or DFT calculations could predict this preferred angle and the energy barriers to rotation between different stable conformations. researchgate.net

| Parameter | Description | Expected Finding for this compound |

| Dihedral Angle (Oxazole-C-C=O) | The angle between the plane of the oxazole ring and the plane of the benzoyl group. | Significantly non-zero (twisted) to avoid steric hindrance from 2,6-dimethoxy groups. |

| Rotational Energy Barrier | The energy required to rotate from one stable conformer to another. | A notable energy barrier would likely restrict free rotation at room temperature. |

Given that many oxazole-containing compounds have biological activity, modeling the interaction of this compound with protein targets is a relevant application of computational methods. nih.govnajah.edu Molecular docking and molecular dynamics (MD) simulations are the primary tools for this purpose.

Molecular Docking: Docking simulations would predict the preferred binding orientation of the molecule within a protein's active site and estimate the strength of the interaction (binding affinity), often expressed as a docking score. The model would identify key interactions that stabilize the complex.

Molecular Recognition: The structural features of this compound available for interaction include:

Hydrogen Bond Acceptors: The nitrogen atom in the oxazole ring, the carbonyl oxygen, and the two methoxy oxygen atoms. These can interact with hydrogen bond donor residues in a protein, such as serine, threonine, or lysine.

Aromatic Rings: The phenyl and oxazole rings can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Molecular Dynamics (MD) Simulation: Following docking, an MD simulation can be run to observe the dynamic stability of the ligand-protein complex over time (nanoseconds to microseconds). This simulation provides a more realistic view of the binding, showing how the ligand and protein adjust to each other and confirming the stability of the predicted interactions. nih.gov

| Interaction Feature | Potential Protein Residue Partner | Type of Interaction |

| Oxazole Nitrogen | Serine, Threonine, Histidine | Hydrogen Bond |

| Carbonyl Oxygen | Arginine, Lysine, Backbone N-H | Hydrogen Bond |

| Methoxy Oxygens | Water molecules, Polar residues | Hydrogen Bond |

| Phenyl Ring | Phenylalanine, Tyrosine | π-π Stacking, Hydrophobic |

| Oxazole Ring | Tryptophan, Phenylalanine | π-π Stacking, Hydrophobic |

Future Directions and Challenges in 2 2,6 Dimethoxybenzoyl Oxazole Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex heterocyclic molecules like 2-(2,6-dimethoxybenzoyl)oxazole often involves multi-step procedures that can be inefficient and generate considerable waste. numberanalytics.comnumberanalytics.com A primary challenge is the development of synthetic pathways that are not only high-yielding but also environmentally benign. Future research is focused on adopting green chemistry principles to streamline the production of oxazole (B20620) derivatives. ijpsonline.comnih.gov

Key strategies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and simplify purification processes. mdpi.com Microwave irradiation has been successfully used to synthesize various oxazole derivatives, including 2,4-disubstituted and 2,4,5-trisubstituted oxazoles, highlighting its potential for producing compounds like this compound. tandfonline.comnih.gov

Ultrasound-Mediated Synthesis: Sonication offers another energy-efficient method to accelerate reactions. nih.gov It is considered an eco-friendly process that enhances reaction rates through the formation of high-energy intermediates, minimizing waste and energy consumption compared to conventional heating. ijpsonline.comnih.gov This has been effectively applied to the synthesis of benzoxazoles, close structural relatives of oxazoles. nih.gov

Advanced Catalysis: The use of novel catalysts is a cornerstone of modern synthetic chemistry. For oxazoles, methods like dirhodium(II)-catalyzed reactions offer an efficient, one-step route to multi-functionalized products. rsc.org Likewise, copper-catalyzed methods have been developed for synthesizing benzoxazoles, which could be adapted for the target compound. ijpsonline.com The van Leusen oxazole synthesis, a classic and versatile method, continues to be improved, for instance, by using ionic liquids or solid-phase resins to simplify procedures and improve yields. nih.govnih.govorganic-chemistry.org

Electrochemical Synthesis: This approach avoids the need for chemical oxidants by using electricity to drive reactions, representing a greener and more sustainable strategy. An electrochemical phosphine-mediated [3 + 2] cycloaddition has been successfully developed for synthesizing oxazoles from simple carboxylic acids. rsc.org

By focusing on these green and efficient methodologies, researchers aim to make the synthesis of this compound and its analogs more practical and sustainable. researchgate.net

Exploration of Novel Reactivity Patterns and Transformations

While much research focuses on the synthesis and application of the final oxazole derivatives, a deeper understanding of the reactivity of the oxazole ring itself can unlock new avenues for creating molecular diversity. The oxazole ring can participate in a range of chemical transformations, particularly cycloaddition reactions, which are powerful tools for constructing complex molecular architectures. rsc.org

Future research in this area will likely focus on:

[3+2] Cycloaddition Reactions: The van Leusen synthesis is a prime example of a [3+2] cycloaddition used to form the oxazole ring. mdpi.com Further exploration could involve using the fully-formed this compound in subsequent cycloadditions. Electrochemical methods have also been developed that proceed via a [3+2] cycloaddition pathway. rsc.org

Diels-Alder (Inverse-Electron-Demand) Reactions: The oxazole ring can function as an electron-deficient diene in inverse-electron-demand Diels-Alder reactions. acs.org This reactivity can be enhanced by activating the oxazole nitrogen atom with Lewis or Brønsted acids, enabling the synthesis of new ring systems from the oxazole core. acs.org

[2+3] Cycloadditions: Oxazoline (B21484) N-oxides, which can be derived from oxazoles, have been used in [2+3] cycloaddition reactions to create complex products, as demonstrated in the synthesis of (-)-tetrahydrolipstatin. nih.gov Applying such a strategy to this compound could yield novel and structurally intricate derivatives.

C-H Functionalization: Direct functionalization of the C-H bonds on the oxazole or the benzoyl ring represents a highly atom-economical approach to modifying the core structure. Research into ruthenium-catalyzed C-H alkenylation of 2-arylbenzoxazoles has shown promise for selectively adding new functional groups, a technique that could be explored for the target compound. researchgate.net

By treating the this compound core not just as a final product but as a versatile building block, chemists can explore new chemical space and generate novel molecular scaffolds.

Rational Design of Next-Generation Oxazole Derivatives for Targeted Applications

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov The future of research on this compound will heavily rely on the rational design of new derivatives for specific, targeted applications. This involves a deep understanding of structure-activity relationships (SAR), often guided by computational modeling and in-silico studies.

Recent successes with related oxazole derivatives provide a clear blueprint for this approach:

Hypoglycemic Agents: Researchers have designed and synthesized series of 2,4-disubstituted-oxazole derivatives, identifying compounds with potent glucose-lowering activity in cell-based assays, even surpassing the efficacy of the common drug metformin. This work highlights how systematic modification of the oxazole core can lead to promising new treatments for diabetes.

Anticancer Agents: New benzoxazole (B165842) derivatives have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. Through in-vitro screening and computational docking, compounds with significant anti-proliferative activity against human cancer cell lines have been identified.

Tyrosinase Inhibitors: Inspired by similar structures, scientists have explored 2-phenylbenzo[d]oxazole derivatives as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. This has led to the discovery of potent compounds for potential use as skin-lightening agents in cosmetics, which have been validated in cell cultures and in-vivo zebrafish models.

These examples demonstrate a clear path forward: using the this compound structure as a starting point, researchers can apply computational chemistry to predict binding to biological targets, synthesize focused libraries of new compounds, and evaluate them for a wide range of therapeutic or industrial applications.

| Derivative Class | Target | Application | Key Findings |

| 2,4-Disubstituted-Oxazoles | AMPK Pathway | Hypoglycemic | Optimized compounds showed higher glucose consumption in HepG2 cells than metformin. |

| Benzoxazole Derivatives | VEGFR-2 | Anticancer | Identified compounds with high cytotoxic effect against MCF-7 and HepG2 cancer cell lines. |

| 2-Phenylbenzo[d]oxazoles | Tyrosinase | Skin-Lightening | Discovered compounds with significantly stronger tyrosinase inhibition than kojic acid. |

Addressing Synthetic Complexities and Scalability for Research Materials

A significant bottleneck between discovering a promising molecule in the lab and making it available for widespread research or pre-clinical studies is the challenge of scalability. numberanalytics.com Synthesizing complex heterocyclic compounds often involves intricate, multi-step processes that are difficult and costly to perform on a large scale. rsc.org Addressing these complexities is a critical future direction.

Key challenges and areas for development include:

Simplifying Synthetic Sequences: Many laboratory-scale syntheses involve numerous steps with purification required after each one. Future work must focus on developing one-pot reactions or telescoping syntheses where intermediates are not isolated, saving time, resources, and reducing waste. mdpi.comacs.org The development of robust, high-yield reactions like the modern van Leusen synthesis is crucial. mdpi.com

Improving Purification: Chromatographic purification is common in the lab but becomes impractical and expensive at larger scales. Developing synthetic routes that yield products pure enough to be isolated by simple crystallization or filtration is a major goal. acs.org

Transition from Batch to Flow Chemistry: Continuous flow synthesis, where reagents are mixed and reacted in a continuously flowing stream, offers significant advantages for scalability over traditional batch reactions. numberanalytics.com Flow chemistry provides better control over reaction parameters, improves safety, and allows for consistent, large-scale production. Adapting methods like microwave-assisted synthesis to continuous flow systems is a key area of research for producing heterocycles like oxazoles. technologynetworks.com

Successfully navigating these challenges is essential to move promising oxazole derivatives from academic curiosities to readily available tools for the broader scientific community. researchgate.net

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,6-dimethoxybenzoyl)oxazole, and how do reaction conditions influence yield and purity?

- Answer : A common approach involves coupling 2,6-dimethoxybenzoyl chloride with oxazole precursors under anhydrous conditions. For example, analogous oxazole syntheses (e.g., nitrophenyloxazoles) utilize acid-catalyzed cyclization of aldehydes with aminoacetal derivatives in concentrated sulfuric acid . Refluxing in ethanol with catalytic acetic acid, as demonstrated in triazole derivatives, can improve regioselectivity . Critical parameters include temperature control (e.g., 100°C for cyclization) and solvent polarity, which affects intermediate stability. Post-synthetic purification via recrystallization (e.g., ethanol/water mixtures) is recommended to achieve >95% purity .

Q. How can spectroscopic techniques (IR, NMR, UV-Vis) characterize the electronic structure of this compound?

- Answer :

- IR : The carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and methoxy (O-CH₃) vibrations at ~2850 cm⁻¹ confirm functional groups .

- NMR : ¹H NMR shows methoxy protons as singlets (~δ 3.8–4.0 ppm), while oxazole protons resonate as multiplets (δ 7.0–8.5 ppm). ¹³C NMR distinguishes the benzoyl carbonyl carbon (~δ 165 ppm) .

- UV-Vis : The conjugated π-system exhibits absorption bands at 250–300 nm, with fluorescence emission dependent on substituent electronic effects .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are optimal for modeling the excited-state intramolecular proton transfer (ESIPT) in this compound derivatives?

- Answer : Hybrid functionals (B3LYP, PBE0) with the 6-31+G(d) basis set and implicit solvent models (IEFPCM) effectively reproduce experimental emission energies in ESIPT-active oxazoles . TDDFT calculations reveal charge transfer character in the S₁ state, critical for predicting Stokes shifts. Meta-hybrid functionals (e.g., M06-2X) overestimate emission wavelengths, making them less suitable .

Q. How do substituents on the oxazole ring (e.g., methoxy vs. halogen groups) modulate fluorescence properties and ESIPT efficiency?

- Answer : Benzannulation at the oxazole moiety minimally affects ESIPT emission wavelength but increases energy barriers due to altered charge transfer dynamics. Methoxy groups enhance electron-donating capacity, red-shifting fluorescence, while electron-withdrawing groups (e.g., Cl) reduce emission intensity . IR vibrational analysis of H-bond strength (e.g., O-H stretching at ~3200 cm⁻¹) correlates with ESIPT feasibility .

Q. What strategies resolve contradictions in reported biological activity data for oxazole derivatives, such as antifungal vs. antiviral effects?

- Answer : Methodological discrepancies often arise from assay conditions (e.g., solvent polarity affecting bioavailability). For example:

- Antifungal activity : Cu(II) complexes of amino-oxazoles show enhanced efficacy due to metal-ligand interactions, validated via MIC assays .

- Antiviral activity : Substituent positioning (e.g., para-methoxy vs. ortho-chloro) on the benzoyl group alters binding to viral enzymes, as seen in HIV-1 reverse transcriptase inhibition studies . Cross-validation using isothermal titration calorimetry (ITC) and molecular docking reduces ambiguity .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

- Answer : The electron-rich oxazole ring directs electrophilic attacks to the 4- and 5-positions. Methoxy groups on the benzoyl moiety deactivate the carbonyl carbon, reducing acylation reactivity. Kinetic studies in DMSO show SN2 mechanisms dominate for chloromethyl derivatives, with leaving group ability (Cl⁻ > Br⁻) dictating reaction rates .

Q. What are the key challenges in stabilizing this compound under acidic or oxidative conditions?

- Answer : Protonation at the oxazole nitrogen under strong acids (e.g., H₂SO₄) leads to ring-opening, forming imine intermediates. Oxidative degradation (e.g., via H₂O₂) targets the methoxy groups, generating quinone byproducts. Stabilization strategies include using aprotic solvents (e.g., DMF) and antioxidants (e.g., BHT) during storage .

Methodological Considerations

Q. Which analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological samples)?

- Answer :

- HPLC-MS/MS : Reverse-phase C18 columns with acetonitrile/water gradients achieve baseline separation. MRM transitions (e.g., m/z 359 → 212) enhance specificity .

- DSC : Thermal stability profiles (decomposition onset >200°C) ensure compound integrity during processing .

Q. How can researchers reconcile discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Answer : Calibrate DFT functionals using benchmark experimental data (e.g., emission maxima from fluorescence spectroscopy). For instance, B3LYP/6-31+G(d) predicts ESIPT emission within ±5 nm of experimental values, while CAM-B3LYP requires scaling factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。